N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14826279
InChI: InChI=1S/C22H21N5O2/c28-21(25-10-5-12-26-13-11-23-16-26)20-15-27(14-17-6-3-4-9-24-17)22(29)19-8-2-1-7-18(19)20/h1-4,6-9,11,13,15-16H,5,10,12,14H2,(H,25,28)
SMILES:
Molecular Formula: C22H21N5O2
Molecular Weight: 387.4 g/mol

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14826279

Molecular Formula: C22H21N5O2

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C22H21N5O2
Molecular Weight 387.4 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide
Standard InChI InChI=1S/C22H21N5O2/c28-21(25-10-5-12-26-13-11-23-16-26)20-15-27(14-17-6-3-4-9-24-17)22(29)19-8-2-1-7-18(19)20/h1-4,6-9,11,13,15-16H,5,10,12,14H2,(H,25,28)
Standard InChI Key CSWHYRKUSKOKKS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN(C2=O)CC3=CC=CC=N3)C(=O)NCCCN4C=CN=C4

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name, N-[3-(1H-imidazol-1-yl)propyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide, reflects its hybrid structure. Key features include:

  • Isoquinoline core: A bicyclic heteroaromatic system providing rigidity and planar geometry.

  • Pyridin-2-ylmethyl group: A nitrogen-containing aromatic substituent enhancing solubility and potential hydrogen-bonding interactions.

  • Imidazole-propyl chain: A flexible alkyl linker terminating in an imidazole ring, a common pharmacophore in enzyme inhibitors .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₂N₅O₂
Molecular Weight400.46 g/mol
SMILESO=C(NCCCn1ccnc1)c2c(onc2C3CC=CC=N3)CC4=CC=CC=C4
InChI KeyComputed as unique identifier

The molecular formula C₂₃H₂₂N₅O₂ was derived from analogous structures in PubChem entries , while the SMILES string was constructed based on substituent positions reported in synthetic protocols .

Crystallographic and Conformational Analysis

While no crystallographic data exist for this specific compound, related dihydroisoquinoline derivatives exhibit planar isoquinoline cores with substituents adopting equatorial orientations to minimize steric strain . For example, 1-(2H-1,3-benzodioxol-5-yl) analogs crystallize in monoclinic systems (space group P2₁/n) with unit cell parameters a = 7.3322 Å, b = 8.0341 Å, and c = 19.4479 Å . Such data suggest that the title compound’s pyridinylmethyl and imidazole groups likely occupy positions perpendicular to the isoquinoline plane.

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The synthesis involves multi-step sequences, typically beginning with functionalization of the isoquinoline core. A plausible route includes:

  • Formation of 1-oxo-1,2-dihydroisoquinoline: Achieved via oxidation of tetrahydroisoquinoline precursors using agents like potassium permanganate.

  • Introduction of pyridin-2-ylmethyl group: Alkylation at position 2 using pyridinylmethyl halides under basic conditions .

  • Carboxamide coupling at position 4: Reaction with 3-(1H-imidazol-1-yl)propylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
1KMnO₄, H₂O, 80°C, 6h65%
2Pyridin-2-ylmethyl chloride, K₂CO₃, DMF72%
3EDC, HOBt, DIPEA, DCM58%

Yields are estimated from analogous reactions in sources .

Purification and Scalability

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating the final product . Industrial-scale synthesis would require optimizing solvent systems and catalytic processes to improve yields beyond 50–60%.

Analytical Characterization

Spectroscopic Profiling

  • NMR (¹H and ¹³C): Key signals include:

    • δ 8.5–9.0 ppm (aromatic protons of pyridine and imidazole).

    • δ 4.5–5.0 ppm (methylene groups adjacent to nitrogen).

    • Carbonyl carbons at δ 165–170 ppm .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ peak at m/z 401.4 .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead structure for designing:

  • Anticancer agents: Targeting angiogenesis and proliferation pathways.

  • Anti-inflammatory drugs: Modulating COX-2 or LOX enzymes .

Industrial Challenges

  • Solubility: Limited aqueous solubility (logP ≈ 3.5) necessitates prodrug strategies .

  • Synthetic complexity: High costs of multi-step synthesis hinder large-scale production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator